Product packaging for 1-(3-Bromobenzyl)-1H-1,2,4-triazole(Cat. No.:CAS No. 942154-19-0)

1-(3-Bromobenzyl)-1H-1,2,4-triazole

Cat. No.: B1453309
CAS No.: 942154-19-0
M. Wt: 238.08 g/mol
InChI Key: DYDRIZFISHUHRZ-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-1H-1,2,4-triazole is a specialized organic compound that features a 1,2,4-triazole heterocycle linked to a 3-bromobenzyl group. This structure makes it a valuable building block in medicinal chemistry and materials science. The 1,2,4-triazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities . It is a planar, aromatic molecule with weak amphoteric properties, capable of both accepting and donating hydrogen bonds, which is crucial for interactions with biological targets . Triazole-based compounds are key structural components in several classes of therapeutic agents, including systemic antifungal drugs such as fluconazole and itraconazole . The presence of the bromine atom on the benzyl group offers a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies. This compound is strictly for research applications and may be of interest in the development of central nervous system (CNS) therapeutics, as structurally similar triazole compounds have been investigated as gamma-secretase modulators for the potential treatment of Alzheimer's disease . It is also relevant in coordination chemistry, where the 1,2,4-triazole ring can act as a bridging ligand for the synthesis of metal-organic frameworks (MOFs) and spin-crossover materials . Researchers can use this reagent to explore new chemical space in the search for bioactive molecules or functional materials. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrN3 B1453309 1-(3-Bromobenzyl)-1H-1,2,4-triazole CAS No. 942154-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDRIZFISHUHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies and Reaction Pathway Analysis for 1 3 Bromobenzyl 1h 1,2,4 Triazole

Established and Evolving Synthetic Routes for Triazole Ring Formation

The formation of the 1,2,4-triazole (B32235) ring is a cornerstone of the synthesis of the target compound. Various methods have been developed, ranging from classical condensation reactions to modern catalytic processes.

Precursor Chemistry and Initial Building Block Derivatization

The synthesis of 1-(3-bromobenzyl)-1H-1,2,4-triazole fundamentally relies on the preparation and derivatization of two key building blocks: 1H-1,2,4-triazole and a suitable 3-bromobenzylating agent, typically 3-bromobenzyl bromide.

The parent 1H-1,2,4-triazole can be synthesized through several established routes. One common method involves the reaction of formamide (B127407) with hydrazine (B178648). utar.edu.my Another approach utilizes the reaction of hydrazine with formamide, which can be generated in situ from the ammonolysis of formic ether with an ammonium (B1175870) salt under high temperature and pressure, a method reported to increase reaction speed and product output. google.com

The second essential precursor, 3-bromobenzyl bromide, is typically prepared from 3-bromotoluene (B146084). prepchem.com A standard laboratory preparation involves the bromination of 3-bromotoluene in carbon tetrachloride, initiated by a photolamp. The reaction mixture is heated to boiling, and elemental bromine is added dropwise. prepchem.com The product can be purified by vacuum distillation or crystallization. prepchem.com

With both precursors in hand, the most direct route to this compound is the N-alkylation of 1H-1,2,4-triazole with 3-bromobenzyl bromide. biosynth.com The alkylation of 1,2,4-triazole can, however, lead to a mixture of N1 and N4 substituted isomers. The regioselectivity of this reaction is influenced by the reaction conditions, including the base and solvent used. chemicalbook.comresearchgate.net For instance, using sodium ethoxide in ethanol (B145695) as a base tends to favor N1 alkylation. chemicalbook.com The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in THF has also been reported to provide a high yield of 1-substituted-1,2,4-triazoles. researchgate.net

PrecursorSynthesis MethodKey ReagentsReference
1H-1,2,4-triazoleReaction of formamide with hydrazineFormamide, Hydrazine utar.edu.my
3-Bromobenzyl bromideBromination of 3-bromotoluene3-Bromotoluene, Bromine, Carbon tetrachloride prepchem.com

Exploration of Click Chemistry Protocols (e.g., CuAAC) for Triazole Core Construction

While direct alkylation is a common approach, the principles of "click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offer an alternative and highly efficient strategy for constructing the triazole core, in this case, a 1,2,3-triazole. frontiersin.orgnih.gov Although the target molecule is a 1,2,4-triazole, understanding CuAAC is crucial as it represents a major methodology in triazole synthesis.

The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to yield a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govbeilstein-journals.org

To apply this to a molecule like 1-(3-bromobenzyl)-1H-1,2,3-triazole (a constitutional isomer of the target compound), one would react 3-bromobenzyl azide with a suitable alkyne. The reaction is typically carried out in the presence of a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. nih.gov

Strategies for Stereoselective Synthesis (if applicable to chiral centers, focusing on methodology)

For the specific molecule this compound, there are no chiral centers in its structure. Therefore, strategies for stereoselective synthesis are not directly applicable. However, it is worth noting that stereoselectivity can be a critical consideration in the synthesis of more complex triazole derivatives that do contain chiral centers. In such cases, the use of chiral catalysts or auxiliaries during the synthesis can be employed to control the stereochemical outcome of the reaction.

Innovative Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of triazoles, including this compound, has benefited from these advancements.

Catalytic Systems in the Synthesis of Triazole Derivatives

A variety of catalytic systems have been developed to improve the efficiency and selectivity of triazole synthesis. Copper-based catalysts are prominent, not only in CuAAC but also in other reactions forming 1,2,4-triazoles. For instance, a copper-catalyzed reaction under an atmosphere of air can produce 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org Another copper-catalyzed system utilizes O2 as a green oxidant and K3PO4 as a base for the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org

Silver catalysts have also been shown to influence the regioselectivity of triazole formation. In some cases, Cu(II) catalysis leads to 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis selectively yields 1,3-disubstituted isomers. organic-chemistry.org

Beyond copper and silver, other catalytic systems have been explored. For example, a metal-free approach using iodine as a catalyst has been developed for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org

Catalyst SystemReaction TypeKey FeaturesReference
Copper/O2Oxidative CouplingReadily available and inexpensive catalyst, uses air as oxidant. organic-chemistry.org
Copper/K3PO4/O2From AmidinesInexpensive catalyst, green oxidant, high regioselectivity. isres.org
Ag(I)Regioselective SynthesisSelectively produces 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.org
IodineMetal-Free Oxidative CyclizationAvoids the use of metal catalysts. organic-chemistry.org

Solvent-Free and Sustainable Reaction Methodologies

In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and more sustainable methods for triazole synthesis. nih.govrsc.org Microwave irradiation has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions. organic-chemistry.org For example, a simple and efficient method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org

The use of ionic liquids as recyclable reaction media is another green approach that has been applied to the alkylation of 1,2,4-triazole. researchgate.net A regioselective protocol using an ionic liquid as the solvent and potassium carbonate as the base under microwave conditions has been developed for the synthesis of 1-alkyl-1,2,4-triazole derivatives in excellent yields. researchgate.net

Solvent-free conditions have also been successfully employed. For instance, 1,2,4-triazole derivatives have been prepared in moderate to high yields at 80°C under solvent-free conditions using HClO4-SiO2 as a recyclable catalyst. frontiersin.orgnih.gov

Enhanced Reaction Protocols (e.g., Microwave-Assisted, Ultrasonic-Assisted Synthesis)

Conventional heating methods for the synthesis of 1,2,4-triazole derivatives are often associated with long reaction times and potential for side-product formation. To overcome these limitations, modern energy sources like microwave irradiation and ultrasound have been successfully employed, offering significant improvements in efficiency and yield.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid synthesis of heterocyclic compounds, including 1,2,4-triazoles. nih.gov This method utilizes microwave energy to heat the reaction mixture directly and efficiently, leading to a dramatic reduction in reaction times, often from hours to mere minutes, and frequently resulting in higher product yields and cleaner reaction profiles. nih.govnih.gov

For instance, the synthesis of various 1,2,4-triazole derivatives has been achieved with remarkable efficiency. In one study, N-substituted-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives were synthesized in just 33–90 seconds with yields up to 82% under microwave irradiation, a significant improvement over conventional methods that required several hours. nih.gov Another protocol for synthesizing 1,3,5-trisubstituted-1,2,4-triazoles was completed within one minute, yielding 85% of the product. nih.gov Similarly, the synthesis of coumarin (B35378) derivatives incorporating a 1,2,4-triazol-3-one skeleton via microwave technology proved to be an efficient and environmentally friendly protocol with good yields and easy work-up. osi.lv These examples underscore the potential of microwave-assisted protocols for the rapid and efficient synthesis of triazole compounds like this compound.

Ultrasonic-Assisted Synthesis: Ultrasound-assisted synthesis is another green chemistry approach that utilizes the energy of acoustic cavitation to accelerate chemical reactions. This method is known for producing high yields in shorter reaction times. nih.gov The synthesis of various 1,2,4-triazole derivatives has been successfully demonstrated using this technique. For example, a series of novel N-substituted 1,2,4-triazole-2-thiol derivatives were synthesized in significant yields (75–89%) using ultrasound radiation. nih.gov In another study, the one-pot, four-component synthesis of 4,5‐diphenyl‐1H‐imidazol‐1‐yl‐1H‐1,2,4‐triazole derivatives under ultrasonic irradiation was achieved in short reaction times (10–25 minutes) with good to excellent yields (70–96%). researchgate.net The synthesis of 1,4-disubstituted 1,2,3-triazoles has also been efficiently achieved with yields between 84-96% using ultrasonic assistance. nih.gov These findings suggest that ultrasonic irradiation is a viable and efficient method for the synthesis of this compound.

Table 1: Comparison of Enhanced Synthesis Protocols for Triazole Derivatives

Protocol Typical Reaction Time Typical Yield References
Microwave-Assisted 30 seconds - 5 minutes 82% - 99% nih.gov
Ultrasonic-Assisted 10 - 25 minutes 70% - 96% researchgate.net

Optimization of Synthetic Reaction Parameters for Research Productivity

To maximize the efficiency and output of synthesizing this compound, careful optimization of various reaction parameters is essential. Key areas of focus include regioselectivity control and the development of advanced purification techniques to ensure the final product meets the high-purity standards required for research.

Parameter Studies for Regioselectivity and Yield Enhancement

The alkylation of the 1,2,4-triazole ring with 3-bromobenzyl bromide can potentially lead to the formation of two different regioisomers: the 1-substituted and the 4-substituted derivatives. Controlling the regioselectivity of this reaction is crucial for obtaining the desired product, this compound, in high yield and purity.

Studies on the alkylation of related triazole systems have shown that the choice of base and solvent can significantly influence the isomeric ratio. For the alkylation of 5-aryl-4-trifluoroacetyl-1,2,3-triazoles, it was found that using sodium carbonate (Na₂CO₃) as the base in a dimethylformamide (DMF) solvent preferentially yielded the 2-substituted isomer in up to 86% yield, with the minor 1-alkyl isomer constituting less than 6% in optimal cases. mdpi.com While this study focuses on a 1,2,3-triazole, the principles of controlling regioselectivity through systematic screening of bases (e.g., Li₂CO₃, Na₂CO₃, K₂CO₃) and solvents are directly applicable to the synthesis of this compound. mdpi.com

The optimization of reaction conditions, such as the choice of catalyst and base, is also critical for maximizing yield. For example, in the synthesis of 1,4-disubstituted 1,2,3-triazoles, a copper-free bimetallic catalyst (Ag₂O–ZnO) was identified as dominant for achieving a 100% regioselective reaction. rsc.org Furthermore, studies on base-controlled reactions of 2-cyanoacetamidines with sulfonyl azides revealed that in the absence of a base, 5-amino-1,2,3-triazoles are the sole products, demonstrating the critical role of additives in directing the reaction pathway. researchgate.net

Table 2: Parameters Influencing Regioselectivity and Yield in Triazole Synthesis

Parameter Effect on Synthesis Key Findings References
Base Influences regioselectivity and reaction rate. Na₂CO₃ in DMF favored specific N-alkylation in a 1,2,3-triazole system. mdpi.com
Solvent Affects solubility of reactants and can influence isomeric ratios. DMF was found to be an effective solvent for N-alkylation. mdpi.com
Catalyst Can determine regioselectivity and improve reaction efficiency. Ag₂O–ZnO nanoheterostructures provided high regioselectivity in a copper-free click reaction. rsc.org
Additives Can control the reaction pathway. The presence or absence of a base can lead to different product classes. researchgate.net

Advanced Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity for this compound necessitates effective purification and isolation methods to remove unreacted starting materials, reagents, and any isomeric byproducts.

Column Chromatography: A widely used and effective method for purifying triazole derivatives is column chromatography over silica (B1680970) gel. researchgate.net In the synthesis of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, flash column chromatography with silica gel was employed for purification. researchgate.net The choice of eluent system is critical and is typically determined by thin-layer chromatography (TLC) analysis. For example, a mixture of chloroform (B151607) and methanol (B129727) (90:10) was used to purify 1,2,4-triazole-containing phthalocyanines. researchgate.net

Recrystallization: Recrystallization is a common technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. For instance, various 1,2,4-triazoles have been purified by recrystallization from solvent systems like dichloromethane/diethyl ether (CH₂Cl₂/Et₂O). yu.edu.jo The synthesis of 4-amino-5-pyridin-4-yl)-4H-1,2,4-triazol-3-thiol involved recrystallization from ethanol to obtain the purified product. sapub.org

Salt Formation and Precipitation: An alternative purification strategy involves the conversion of the triazole into a salt, followed by its separation and regeneration. A patented method for purifying benzo- and tolyl-triazoles involves creating a slurry of the alkali metal or alkaline earth metal salt of the triazole in an alcohol. google.com The solid salt is then separated by filtration, washed, and subsequently acidified to precipitate the purified triazole. google.com This technique can be particularly useful for removing non-acidic impurities.

Table 3: Purification Techniques for Triazole Derivatives

Technique Description Typical Solvents/Reagents References
Column Chromatography Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). Chloroform/Methanol, Dichloromethane/Ethyl Acetate, Hexane/Ethyl Acetate. researchgate.netresearchgate.net
Recrystallization Purification based on differences in solubility of the compound and impurities in a specific solvent. Ethanol, Dichloromethane/Diethyl Ether. yu.edu.josapub.org
Salt Formation Conversion to a salt to facilitate separation from non-ionic impurities, followed by regeneration. Alcohol, alkali metal hydroxides, acid for precipitation. google.com

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. sapub.org

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for identifying the different types of protons and carbons within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus.

For 1-(3-Bromobenzyl)-1H-1,2,4-triazole, specific signals are expected. The ¹H NMR spectrum would feature distinct singlets for the two protons on the triazole ring (C3-H and C5-H) and a singlet for the methylene (B1212753) (-CH₂-) bridge. The four protons of the meta-substituted bromobenzyl group would appear as a complex multiplet in the aromatic region.

The ¹³C NMR spectrum would correspondingly show signals for the two unique carbons of the triazole ring, the methylene carbon, and the six carbons of the bromophenyl ring, with the carbon atom bonded to the bromine atom (C-Br) being significantly influenced by the halogen's electronic effects.

Note: Specific experimental data for this compound is not available in the reviewed literature. The following table presents data for the related isomer, 1-(4-Bromobenzyl)-3,5-diphenyl-1H-1,2,4-triazole, to illustrate the typical chemical shifts for the bromobenzyl moiety. rsc.org

Interactive Data Table: Representative NMR Spectral Data

Nucleus Assignment (Illustrative) Chemical Shift (δ) ppm (Representative)
¹H Benzyl (B1604629) -CH₂- 5.41 (s, 2H)
¹H Aromatic C-H (adjacent to CH₂) 7.11 (d, J = 7.6 Hz, 2H)
¹H Aromatic C-H (adjacent to Br) 7.41-7.50 (m, 2H)
¹³C Benzyl -CH₂- 52.2
¹³C Aromatic C-Br 122.1
¹³C Aromatic C-H 129.3, 132.1

s = singlet, d = doublet, m = multiplet. Data corresponds to the 4-bromobenzyl group in 1-(4-Bromobenzyl)-3,5-diphenyl-1H-1,2,4-triazole. rsc.org

To definitively establish the atomic connections, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to one another. For this compound, COSY would confirm the coupling patterns among the protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C). This allows for the unambiguous assignment of each carbon signal to its attached proton(s), such as linking the methylene proton signal to the methylene carbon signal.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, key expected vibrations include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the -CH₂- group, appearing just below 3000 cm⁻¹.

C=N and N-N stretching: Associated with the triazole ring, found in the 1400-1600 cm⁻¹ region. sapub.org

C-Br stretching: A weak to medium intensity band in the lower frequency region (typically 500-700 cm⁻¹).

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ range. sapub.org

Note: Specific experimental IR and Raman data for this compound are not available in the surveyed literature. The table below lists characteristic vibrational frequencies for the 1,2,4-triazole (B32235) ring.

Interactive Data Table: Characteristic Vibrational Frequencies for the 1,2,4-Triazole Moiety

Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretching (unsubstituted triazole) ~3126
Aromatic C-H Stretching 3032 - 3097
C=C (Aromatic) Stretching 1483 - 1529

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The molecular formula for this compound is C₉H₈BrN₃, with a monoisotopic mass of approximately 237.99 g/mol . The presence of bromine is readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an almost 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Expected fragmentation for this compound would involve the cleavage of the benzyl-triazole bond, leading to characteristic ions such as the bromobenzyl cation and the triazole fragment.

Note: While no specific mass spectrum is available for this compound, analysis of related structures is a common practice. The table below describes the expected key ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z (mass-to-charge ratio) Predicted Fragment Ion Significance
~238 / 240 [C₉H₈BrN₃]⁺ Molecular ion peak (M, M+2) confirming molecular weight and presence of one bromine atom.
~169 / 171 [C₇H₆Br]⁺ Bromobenzyl cation, resulting from cleavage of the C-N bond between the benzyl and triazole moieties.
~91 [C₇H₇]⁺ Tropylium ion, from loss of bromine from the bromobenzyl fragment.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Crystallographic data is essential for detailed conformational analysis. Torsional angles (or dihedral angles) describe the rotation around chemical bonds and define the spatial relationship between different parts of the molecule. Key torsional angles in this compound would include the angle describing the rotation of the triazole ring relative to the benzyl group. This information reveals the preferred molecular conformation, which is influenced by steric hindrance and non-covalent intramolecular interactions. Studies on related triazole structures show that the rings are often twisted relative to each other rather than being coplanar.

Note: A crystal structure for this compound has not been reported in the searched literature. Torsional angle studies on analogous heterocyclic systems provide insight into expected conformations.

Interactive Data Table: Key Torsional Angles for Conformational Study

Atoms Defining the Angle Description of Torsional Angle Expected Significance
C(aromatic)-C(aromatic)-C(benzyl)-N(triazole) Rotation of the benzyl group relative to the phenyl ring. Defines the orientation of the methylene bridge.

Analysis of Intermolecular Interactions and Crystal Packing Motifs for this compound

As of the latest available data, detailed crystallographic studies providing specific information on the intermolecular interactions and crystal packing motifs of the compound this compound are not present in the public domain. Comprehensive searches of chemical and crystallographic databases have not yielded dedicated structural elucidation for this specific isomer.

Consequently, a quantitative analysis of its crystal packing, including data tables of specific intermolecular contact distances and angles, cannot be provided at this time. While general principles of crystal engineering and the known behavior of related bromobenzyl and triazole-containing molecules allow for speculation on potential interactions, the absence of empirical data for this compound prevents a detailed and scientifically rigorous discussion of its unique solid-state architecture.

Further research, including single-crystal X-ray diffraction analysis, would be required to elucidate the precise nature of the intermolecular forces, such as potential halogen bonding involving the bromine atom, hydrogen bonding with the triazole nitrogen atoms, and π-π stacking interactions between the aromatic rings, that govern the crystal packing of this compound. Such studies would also reveal the formation of any characteristic supramolecular synthons or extended packing motifs.

In Depth Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For triazole derivatives, DFT methods like B3LYP with a 6-31G basis set are commonly used to optimize molecular geometry and analyze frontier molecular orbitals. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a significant parameter for assessing molecular stability and reactivity. acs.org

For analogous triazole-containing compounds, DFT calculations have been employed to determine these properties. For instance, in a study of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, the HOMO and LUMO energies were calculated to understand its electronic behavior. mdpi.com Similar calculations on other triazole derivatives have shown that the distribution of HOMO and LUMO is often located over different parts of the molecule, influencing its interaction with other species. acs.org

Table 1: Frontier Molecular Orbital Energies for a Related Triazole Derivative

ParameterValue (eV)
HOMO Energy-6.24
LUMO Energy-1.58
Energy Gap (ΔE)4.66

Note: Data presented is for a structurally related brominated triazole compound and serves as an illustrative example of the type of data generated from DFT calculations.

DFT calculations are also instrumental in predicting spectroscopic parameters and determining the most stable conformations of a molecule. Theoretical calculations of vibrational frequencies (IR and Raman) can be compared with experimental data to confirm the molecular structure. asianpubs.org For instance, the vibrational modes of 1H-1,2,4-triazole have been extensively studied, providing a basis for analyzing more complex derivatives. asianpubs.org

Molecular Modeling and Simulation Studies for Ligand-Target Interactions (Theoretical Frameworks)

Molecular modeling and simulation are essential for understanding how a ligand, such as 1-(3-Bromobenzyl)-1H-1,2,4-triazole, might interact with a biological target, typically a protein or enzyme. These studies provide insights into the binding modes and affinities of potential drug candidates.

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Various docking programs, such as AutoDock and Molegro Virtual Docker, employ different search algorithms and scoring functions to evaluate these interactions. nih.gov Scoring functions estimate the binding free energy, with lower energy scores generally indicating more favorable binding. nih.gov

Docking studies on similar triazole-based compounds have identified key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site of target proteins. nih.govnih.gov For example, in a study of 1,2,3-triazole-uracil hybrids, molecular docking simulations revealed high binding affinities with various hydrophobic and electrostatic interactions. nih.gov

Algorithms for predicting binding affinity provide a quantitative measure of the strength of the interaction between a ligand and its target. These predictions are often expressed as binding energy (e.g., in kcal/mol) or as an inhibition constant (Ki) or IC50 value. nih.gov Computational tools can identify "hotspots" within the binding site, which are regions that contribute significantly to the binding energy.

In studies of triazole derivatives as enzyme inhibitors, docking analyses have successfully predicted binding modes and affinities. nih.govnih.gov For instance, the docking of 1,2,4-triazole-3-thione derivatives into the active site of metallo-β-lactamases showed that the triazole ring and the thiol group could coordinate with the zinc ions in the active site. nih.gov

Table 2: Example of Docking Results for a Triazole Derivative with a Target Protein

LigandBinding Energy (kcal/mol)Key Interacting Residues
Compound X-8.5TYR234, LYS87, SER154
Compound Y-9.2PHE356, ARG121, ASP99

Note: This table provides a hypothetical representation of docking results to illustrate the type of data generated.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D representations of molecules to derive these relationships.

These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds. nih.gov For a series of substituted 1,2,4-triazole (B32235) derivatives with anticancer potential, a 3D-QSAR study using the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method was conducted. nih.govresearchgate.net The resulting model showed a strong correlation between the steric and electrostatic fields of the molecules and their biological activity, providing valuable insights for the design of more potent analogs. nih.govresearchgate.net The statistical significance of a QSAR model is typically evaluated by parameters such as the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.govresearchgate.net

Development of Predictive Models for Biological Activity Potential

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in computational chemistry for forecasting the biological activity of novel compounds. For derivatives of 1,2,4-triazole, a class to which this compound belongs, various 2D and 3D-QSAR models have been developed to predict their potential as antifungal and anticancer agents. imist.maphyschemres.orgnih.gov

These models are built by establishing a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. Methodologies such as Multiple Linear Regression (MLR), Multiple Non-Linear Regression (MNLR), and the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) are commonly employed. imist.maphyschemres.orgnih.gov For instance, a 2D-QSAR study on triazole derivatives for antifungal activity against Trichophyton rubrum utilized MLR and MNLR, resulting in models with correlation coefficients (R²) of 0.724 and 0.68, respectively. imist.ma

Three-dimensional QSAR approaches, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding by considering the 3D spatial arrangement of molecular fields (steric and electrostatic). researchgate.netnanobioletters.com A study on 1,2,4-triazole derivatives as potential anticancer agents developed a kNN-MFA model that showed a strong correlation between the descriptors and biological activity, with a squared correlation coefficient (r²) of 0.8713 and an external predictivity (pred_r²) of 0.8109. nih.govnih.govresearchgate.net These robust statistical validations confirm the predictive power of the generated models, which can then be used to screen virtual libraries of related compounds, including this compound, to estimate their therapeutic potential. nih.govnih.govresearchgate.net

Table 1: Statistical Parameters of Various QSAR Models for 1,2,4-Triazole Derivatives
Model TypeTarget Activityq² / Q² (Cross-validation)r² / R² (Correlation)pred_r² (External Validation)Reference
MLR (2D-QSAR)Antifungal-0.724- imist.ma
MNLR (2D-QSAR)Antifungal-0.680- imist.ma
CoMFA (3D-QSAR)Antifungal0.5600.881- researchgate.net
CoMSIA (3D-QSAR)Antifungal0.5710.886- researchgate.net
MLR (2D-QSAR)Anticancer0.510-0.936 physchemres.org
kNN-MFA (3D-QSAR)Anticancer0.2130.8710.842 nih.govresearchgate.net

Identification of Key Molecular Descriptors Correlating with Activity

A critical outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors quantify various aspects of the molecule's physicochemical properties. For 1,2,4-triazole derivatives, several key descriptors have been consistently shown to correlate with their activity.

Key Molecular Descriptors:

Steric Descriptors: These relate to the size and shape of the molecule. 3D-QSAR models often reveal that bulky substituents in certain regions of the molecule can either enhance or diminish activity depending on the topology of the target receptor's binding site. nih.govresearchgate.net For example, steric field data points in a kNN-MFA model indicated specific locations where steric bulk contributes remarkably to anticancer activity. nih.govresearchgate.net

Electrostatic Descriptors: These descriptors map the distribution of charge within the molecule. The presence of electronegative or electropositive regions is crucial for interactions with polar residues in a biological target. nih.govresearchgate.net The triazole ring itself, with its three nitrogen atoms, contributes significantly to the electrostatic profile of these compounds. mdpi.com

Hydrophobic Descriptors: Lipophilicity, often expressed as clogP, can influence a compound's ability to cross cell membranes. While a clear correlation is not always observed, the triazole moiety appears to contribute to lipid peroxidation inhibition, which can be linked to lipophilicity. mdpi.com

Electronic and Quantum Chemical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important. A low HOMO-LUMO energy gap suggests high reactivity and low excitation energy, which can be favorable for biological interactions. researchgate.netmdpi.com Other influential features include the bond stretch energy and the fractional charge-weighted negative surface area (FCASA-). mdpi.com

Table 2: Key Molecular Descriptors and Their Influence on the Activity of Triazole Derivatives
Descriptor TypeSpecific Descriptor ExampleInfluence on Biological ActivityReference
StericSteric Field Values (S_1047)Contributes significantly to anticancer activity; bulk in specific regions is favored. nih.govresearchgate.net
ElectrostaticElectrostatic Field Values (E_1002)Highlights regions where positive or negative potential is important for binding. nih.govresearchgate.net
ElectronicLUMO EnergyLower LUMO energy can indicate higher reactivity and better antiplasmodial activity. mdpi.com
Topological/SurfaceFractional Charge-Weighted Negative Surface Area (FCASA-)Found to significantly influence antiplasmodial activity. mdpi.com
EnergyBond Stretch Energy (E_str)Correlates with the antiplasmodial activity of thiazolyl-pyrimidine hybrids. mdpi.com

Theoretical Elucidation of Reaction Mechanisms and Transition State Analysis

The synthesis of this compound can be achieved through several established routes for N-alkylation of triazoles. A common and direct method involves the nucleophilic substitution reaction between 1H-1,2,4-triazole and 3-bromobenzyl bromide (or chloride). nih.gov In this reaction, a base such as sodium hydride (NaH) or sodium bicarbonate (NaHCO₃) is used to deprotonate the triazole ring, forming a triazolide anion. nih.gov This anion then acts as a nucleophile, attacking the benzylic carbon of the 3-bromobenzyl halide and displacing the halide ion to form the final product. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT) calculations, are used to investigate the reaction pathways and analyze the structures of transition states. nih.gov For related cycloaddition reactions that form triazole rings, such as the Huisgen 1,3-dipolar cycloaddition, DFT calculations have been used to propose transition state structures (e.g., TS1 and TS2) and intermediates, elucidating the step-by-step mechanism of ring formation. nih.govnih.gov

In the case of N-alkylation of unsymmetrical triazoles, regioselectivity is a key consideration. The alkyl group can attach to different nitrogen atoms in the ring. For 1,2,3-triazoles, for instance, the presence of a bromo-substituent has been shown to direct alkylation specifically to the N-2 position. organic-chemistry.org While 1,2,4-triazole is symmetric, substitution on the ring could introduce regioselectivity issues that would require theoretical analysis to predict the most likely product. Such computational analyses help in optimizing reaction conditions by identifying the pathway with the lowest activation energy, thus maximizing the yield of the desired isomer. nih.govorganic-chemistry.org

Chemical Reactivity, Functionalization, and Derivatization Strategies for the 1 3 Bromobenzyl 1h 1,2,4 Triazole Scaffold

Reactivity of the Triazole Nitrogen Atoms for Structural Diversification

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle containing three nitrogen atoms, which are key to its chemical reactivity. nih.gov Due to the presence of these electronegative nitrogen atoms, the carbon atoms in the ring are electron-deficient and susceptible to nucleophilic attack. guidechem.comchemicalbook.com Conversely, the nitrogen atoms themselves are points of high electron density, making them prone to electrophilic substitution. nih.govguidechem.comchemicalbook.com

N-Alkylation and N-Acylation Reactions for Analog Synthesis

N-alkylation and N-acylation are fundamental reactions for modifying the triazole ring in 1-(3-bromobenzyl)-1H-1,2,4-triazole, leading to the synthesis of diverse analogs. The 1,2,4-triazole nucleus can be alkylated at different nitrogen positions, and the regioselectivity of this reaction is often dependent on the reaction conditions. chemicalbook.com For instance, using sodium ethoxide in ethanol (B145695) as a base typically leads to regioselective alkylation at the N1 position. chemicalbook.com However, employing aqueous sodium hydroxide (B78521) with methyl sulfate (B86663) can result in a mixture of 1-methyl and 4-methyl-1,2,4-triazole. chemicalbook.com

The use of different alkylating agents allows for the introduction of various functional groups. For example, alkylation with ethyl chloroacetate (B1199739) in the presence of sodium methoxide (B1231860) yields N1-substituted products. chemicalbook.com Microwave-assisted alkylation of 1,2,4-triazole using potassium carbonate as a base in an ionic liquid has been shown to be a regioselective and high-yielding method for preparing 1-alkyl-1,2,4-triazole derivatives. researchgate.net

Acylation reactions introduce an acyl group onto a nitrogen atom of the triazole ring. While specific examples for this compound are not detailed in the provided search results, the general reactivity of 1,2,4-triazoles suggests that acylation would readily occur at one of the ring nitrogens, providing another avenue for structural diversification.

Table 1: N-Alkylation Reactions of 1,2,4-Triazole

Alkylating Agent Base/Solvent Product(s) Reference
Methyl sulfate aq. NaOH Mixture of 1-methyl- and 4-methyl-1,2,4-triazole chemicalbook.com
Ethyl chloroacetate Sodium methoxide N1-substituted product chemicalbook.com
Dibromomethane aq. NaOH, n-Bu4NBr (phase transfer catalyst) in DCM bis(1,2,4-triazol-1-yl)methane chemicalbook.com
Alkyl halides Potassium carbonate / Ionic liquid (microwave) 1-alkyl-1,2,4-triazole derivatives researchgate.net
1-Bromo-3-chloropropane - Monotriazolium bromide lookchem.com

Exploration of Other Electrophilic and Nucleophilic Functionalizations on the Triazole Ring

Beyond alkylation and acylation, the triazole ring can undergo other functionalization reactions. Electrophilic substitution reactions on the 1,2,4-triazole ring primarily occur at the nitrogen atoms due to their high electron density. guidechem.comchemicalbook.com For example, the parent 1H-1,2,4-triazole can be protonated at the N4 position in the presence of concentrated HCl. guidechem.comchemicalbook.com

Computational studies on C-amino-1,2,4-triazoles have shown that the hardness or softness of the electrophile can influence the site of attack. Harder electrophiles tend to favor attack at the N-4 atom, while softer electrophiles may react at the N-2 atom. acs.orgnih.gov

The carbon atoms of the 1,2,4-triazole ring are π-deficient, making them susceptible to nucleophilic substitution under mild conditions. nih.govguidechem.comchemicalbook.com This reactivity allows for the introduction of various nucleophiles onto the triazole ring, further expanding the possibilities for creating diverse derivatives.

Synthetic Transformations of the Bromine Moiety

The bromine atom on the phenyl ring of this compound is a key functional handle for a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction pairs the bromo-substituted scaffold with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.govnih.gov For instance, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles have been successfully coupled with various boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has also been developed using an expanded-ring N-heterocyclic carbene palladium complex in water. rsc.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes. libretexts.org The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. beilstein-journals.orgorganic-chemistry.orgnih.gov This reaction is known for its high trans selectivity. organic-chemistry.org Various palladium catalysts and reaction conditions have been developed to broaden the scope of this reaction. organic-chemistry.orgnih.gov For example, new 1,2,4-triazole-based palladium(II) pincer complexes have been shown to be efficient catalysts for the Heck reaction between aryl halides and butyl acrylate. researchgate.net

Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type Reference
Suzuki-Miyaura Boronic acids/esters Pd catalyst (e.g., Pd(PPh₃)₄), base Biaryls, etc. libretexts.orgmdpi.comrsc.org
Sonogashira Terminal alkynes Pd catalyst, Cu(I) co-catalyst, base Arylalkynes wikipedia.orglibretexts.org
Heck Alkenes Pd catalyst (e.g., Pd(OAc)₂), base Substituted alkenes beilstein-journals.orgorganic-chemistry.orgresearchgate.net

Modifications and Substitutions on the Benzyl (B1604629) Linker and Aryl Group

The benzyl linker and the aryl group of this compound provide additional sites for structural modification.

Research on related structures indicates that the benzyl moiety can be replaced with other groups to explore the structure-activity relationship. For example, in a series of potential EGFR inhibitors, the terminal benzyl group was replaced with aliphatic, heterocyclic, or other substituted phenyl structures. acs.org Similarly, the phenyl group can be substituted to investigate its impact on biological activity. acs.org

Furthermore, synthetic routes have been developed to introduce substituents onto the benzyl group itself. For instance, 1,2,4-triazole derivatives with substituted benzyl and benzylamino groups have been synthesized. nih.gov The synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones also demonstrates the possibility of introducing various substituents at different positions of the core structure. zsmu.edu.ua

Side Chain Functionalization and Homologation Studies

The this compound scaffold presents a versatile platform for chemical modification, primarily through reactions involving the bromine atom on the phenyl ring and alterations to the methylene (B1212753) linker. These modifications are crucial for exploring the structure-activity relationships (SAR) of this class of compounds.

Side Chain Functionalization:

The bromine atom on the benzyl moiety serves as a key functional handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position of the benzyl ring, thereby enabling a systematic investigation of the chemical space around the core scaffold.

Prominent among these transformations is the Suzuki-Miyaura coupling , a powerful method for forming carbon-carbon bonds. rsc.orgrsc.org This reaction would involve the palladium-catalyzed coupling of this compound with various boronic acids or esters. This strategy facilitates the introduction of diverse aryl, heteroaryl, or alkyl groups, significantly altering the steric and electronic properties of the molecule. The general conditions for such reactions on heterocyclic substrates are well-established, typically employing a palladium catalyst and a base in an appropriate solvent system. lookchem.comnih.govresearchgate.net

Another important functionalization strategy is the Buchwald-Hartwig amination , which allows for the formation of carbon-nitrogen bonds. This would enable the synthesis of a library of amine derivatives by coupling the parent bromo-compound with a variety of primary or secondary amines. These derivatives could introduce new hydrogen-bonding capabilities and basic centers, which can be critical for biological activity.

Other potential cross-coupling reactions include the Sonogashira coupling to introduce alkyne moieties, the Heck coupling for vinylation, and cyanation reactions to introduce a nitrile group. While specific literature examples for this compound are not prevalent, the reactivity of aryl bromides in these transformations is a fundamental concept in organic synthesis.

Homologation Studies:

Homologation of the benzyl linker involves the extension or shortening of the methylene (-CH2-) bridge connecting the phenyl ring and the triazole nucleus. This can be a critical modification for optimizing the spatial relationship between the two key structural motifs. For instance, increasing the linker length to create phenethyl or phenpropyl derivatives can alter the conformational flexibility of the molecule, potentially allowing for better interaction with a biological target.

Synthetic strategies to achieve homologation could involve the use of multi-step sequences starting from different materials, such as (3-bromophenyl)acetic acid or its higher homologues, followed by reduction and introduction of the triazole moiety. Another conceptual approach involves the homologation of boronic acids, which could then be used in further synthetic steps. researchgate.net

The following table illustrates potential derivatization strategies for the this compound scaffold.

Reaction Type Reagent/Catalyst Product Class Potential Impact
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst1-(3-Arylbenzyl)-1H-1,2,4-triazolesModulates steric bulk and electronic properties
Buchwald-Hartwig AminationPrimary/Secondary Amine, Pd catalyst1-(3-(Amino)benzyl)-1H-1,2,4-triazolesIntroduces H-bond donors/acceptors, alters basicity
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst1-(3-Alkynylbenzyl)-1H-1,2,4-triazolesIntroduces rigid, linear substituents
CyanationMetal cyanide, Pd catalyst1-(3-Cyanobenzyl)-1H-1,2,4-triazoleIntroduces a polar, H-bond accepting group
HomologationMulti-step synthesis1-(2-(3-Bromophenyl)ethyl)-1H-1,2,4-triazoleAlters conformational flexibility and spatial orientation

Influence of Linker Modifications on Molecular Properties and Biological Activity Potential

Modifications to the side chain and the linker of the this compound scaffold are anticipated to have a profound impact on the molecule's physicochemical properties and, consequently, its potential for biological activity. The 1,2,4-triazole ring is a well-known pharmacophore present in numerous approved drugs, and its biological profile is often finely tuned by the nature of its substituents. asianpubs.orgnih.gov

For instance, structure-activity relationship (SAR) studies on various 1,2,4-triazole derivatives have shown that the introduction of different substituents on a benzyl ring can significantly influence their antifungal, antibacterial, or anticancer activities. nih.govacs.org Electron-withdrawing groups, for example, may influence the electronic nature of the entire molecule, while bulkier groups can probe the size of a receptor's binding pocket. asianpubs.org The presence of halogen atoms like bromine can lead to specific halogen bonding interactions with biological targets. nih.gov

Modifying the linker, such as extending the methylene bridge, can alter the molecule's flexibility. A more rigid linker might lock the molecule into a bioactive conformation, leading to higher potency, whereas a more flexible linker could allow for adaptation to different binding sites. The introduction of heteroatoms (e.g., oxygen or sulfur) into the linker can introduce new hydrogen bonding points and change the molecule's polarity. nih.gov

The table below outlines the potential influence of specific modifications on molecular properties and biological activity, based on general principles observed in related series of bioactive triazole compounds.

Modification Expected Change in Molecular Properties Potential Impact on Biological Activity
Substitution of -Br with a lipophilic aryl groupIncreased lipophilicity, increased steric bulkEnhanced binding to hydrophobic pockets; potential for altered selectivity
Substitution of -Br with a polar group (e.g., -OH, -NH2)Increased polarity, H-bonding capacityImproved water solubility, new interactions with polar residues in a binding site
Homologation (e.g., -CH2- to -CH2CH2-)Increased flexibility, altered spatial arrangement of ringsOptimization of fit within a binding pocket; potential to bridge different interaction points
Introduction of a heteroatom in the linker (e.g., -OCH2-)Increased polarity, potential for H-bond acceptanceAltered solubility and metabolic stability; new H-bonding interactions
Replacement of phenyl with a heteroaromatic ringAltered electronic distribution, new H-bonding sitesModulated target affinity and selectivity; potential for improved pharmacokinetic profile

These derivatization strategies highlight the chemical tractability of the this compound scaffold and provide a framework for the rational design of new analogues with potentially optimized biological activities.

Academic Research on Biological Activity and Structure Activity Relationships Sar of 1 3 Bromobenzyl 1h 1,2,4 Triazole Analogs

Methodological Approaches for In Vitro Biological Activity Screening

A variety of in vitro screening methods are employed to assess the biological activity of 1,2,4-triazole (B32235) analogs. These standardized assays provide initial data on the potential therapeutic efficacy of these compounds.

Antimicrobial Activity Research Methodologies (e.g., against bacterial and fungal organisms)

The antimicrobial potential of 1,2,4-triazole analogs is commonly evaluated using established methods such as broth dilution and agar (B569324) diffusion. microbiologyjournal.orgijrpc.com

Broth Dilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. microbiologyjournal.orgijrpc.com Serial dilutions of the test compounds are prepared in a liquid growth medium and inoculated with the target bacterial or fungal strains. ijrpc.com After an incubation period, the growth is monitored to identify the MIC. ijrpc.com

Agar Diffusion Method (Disc and Well Diffusion): In this method, a standardized inoculum of the microorganism is spread over the surface of an agar plate. ijper.orgresearchgate.net Filter paper discs or wells impregnated with the test compounds are then placed on the agar. ijper.orgresearchgate.net The plates are incubated, and the diameter of the zone of inhibition around the disc or well is measured to assess the antimicrobial activity. ijper.org

These methodologies are frequently used to screen compounds against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans). microbiologyjournal.orgresearchgate.netnih.govmdpi.comwisdomlib.org

Anticancer Activity Research Methodologies (e.g., cytotoxicity studies on cancer cell lines)

The cytotoxic effects of 1,2,4-triazole analogs on various cancer cell lines are primarily assessed using colorimetric assays that measure cell viability. nih.govmdpi.com

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method. nih.govijbiotech.comnih.gov Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. ijbiotech.com The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. ijbiotech.com

SRB Assay: The Sulforhodamine B (SRB) assay is another common method for determining cytotoxicity. researchgate.net SRB is a dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells. researchgate.net

These assays are used to determine the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%. A variety of human cancer cell lines are used for these screenings, including those from breast (MCF-7), cervical (HeLa), lung (A549), colon (HCT-116), and melanoma (A375) cancers. nih.govmdpi.comnih.govmdpi.com

Enzyme Inhibition and Modulation Research Methodologies (e.g., XO, AChE, BChE, CYP51)

The inhibitory activity of 1,2,4-triazole analogs against specific enzymes is investigated using various in vitro assays. researchgate.net These assays are crucial for understanding the mechanism of action of these compounds.

Cholinesterase Inhibition Assays (AChE and BChE): The inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are often determined using Ellman's method. nih.govnih.gov This spectrophotometric method measures the activity of the enzyme by detecting the product of the enzymatic reaction. nih.gov

α-Glucosidase Inhibition Assay: The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is also evaluated spectrophotometrically. nih.gov

Urease Inhibition Assay: The inhibitory potential against urease, an enzyme implicated in certain bacterial infections, is determined by measuring the enzyme's activity. nih.govpjps.pk

CYP51 Inhibition: The inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis, is a primary target for antifungal triazoles. nih.gov Molecular docking studies are often employed to predict the binding interactions between the triazole analogs and the active site of CYP51. rsc.orgtandfonline.comnih.gov The nitrogen atom of the triazole ring is known to coordinate with the heme iron atom in the enzyme's active site. nih.govtandfonline.com

Mechanistic Investigations of Biological Action at the Molecular Level

To understand how 1,2,4-triazole analogs exert their biological effects, researchers employ a range of techniques to identify their molecular targets and elucidate the cellular pathways they modulate.

Target Protein Identification and Validation Research

Identifying the specific proteins that interact with 1,2,4-triazole analogs is a critical step in understanding their mechanism of action.

Molecular Docking: This computational technique is widely used to predict the binding mode and affinity of a ligand (the triazole analog) to the active site of a target protein. rsc.orgijcrcps.comnih.govmdpi.com By simulating the interaction between the small molecule and the protein, researchers can gain insights into the potential mechanism of action. ijcrcps.com For example, docking studies have been used to investigate the binding of triazole derivatives to the active sites of enzymes like aromatase, tubulin, and cytochrome P450 enzymes. ijcrcps.commdpi.com

Enzyme Inhibition Studies: As described in the previous section, in vitro enzyme assays are used to confirm the inhibitory activity of the compounds against specific protein targets predicted by docking studies or based on structural similarities to known inhibitors. nih.gov

Pathway Elucidation and Cellular Response Studies (e.g., tubulin inhibition)

Once a target protein is identified, further studies are conducted to understand the downstream cellular consequences of its modulation.

Tubulin Polymerization Inhibition Assay: A significant number of anticancer agents target tubulin, a protein that is essential for microtubule formation and cell division. nih.govmdpi.comrsc.org In vitro tubulin polymerization assays are used to determine if a compound inhibits the assembly of microtubules. nih.govmdpi.com The polymerization of tubulin can be monitored by measuring the change in optical density. nih.gov

Cell Cycle Analysis: Compounds that inhibit tubulin polymerization often cause cell cycle arrest, typically in the G2/M phase. rsc.orgnih.gov Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with the compound. rsc.org

Apoptosis Assays: Induction of apoptosis (programmed cell death) is a common mechanism of action for anticancer drugs. mdpi.comrsc.org Various assays are used to detect apoptosis, including morphological analysis of the nucleus and measurement of the expression of key apoptotic proteins like caspases. mdpi.comrsc.org

The following table provides a summary of the research methodologies discussed:

Research Area Methodology Purpose Key Outputs
Antimicrobial Activity Broth DilutionDetermine Minimum Inhibitory Concentration (MIC)MIC values (µg/mL)
Agar DiffusionAssess antimicrobial activityZone of inhibition (mm)
Anticancer Activity MTT AssayMeasure cell viability and cytotoxicityIC50 values (µM)
SRB AssayMeasure cell density and cytotoxicityIC50 values (µM)
Enzyme Inhibition Spectrophotometric AssaysQuantify enzyme activity and inhibitionIC50 values (nM or µM)
Target Identification Molecular DockingPredict binding modes and affinitiesBinding energy (kcal/mol)
Mechanism of Action Tubulin Polymerization AssayMeasure inhibition of microtubule formationIC50 values (µM)
Cell Cycle AnalysisDetermine effects on cell cycle progressionCell population in different phases
Apoptosis AssaysDetect programmed cell deathPercentage of apoptotic cells

Comprehensive Structure-Activity Relationship (SAR) Studies of Analogs and Derivatives

The 1,2,4-triazole scaffold is a cornerstone in the development of biologically active compounds, largely due to its favorable characteristics such as metabolic stability, target selectivity, and the ability to engage in crucial hydrogen bonding interactions with biological receptors. pensoft.net As isosteres of amides, esters, and carboxylic acids, 1,2,4-triazoles are considered vital pharmacophores. nih.gov Their dipole character, rigidity, and hydrogen bonding capacity allow them to interact with high affinity at biological targets. nih.gov Research into analogs of 1-(3-Bromobenzyl)-1H-1,2,4-triazole has focused on elucidating the relationship between chemical structure and biological activity to optimize potency and selectivity.

Impact of Substituent Effects on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies on 1,2,4-triazole derivatives consistently demonstrate that the nature and position of substituents on the aromatic rings significantly influence biological potency. The ability of these derivatives to form various non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions with biological targets, is key to their diverse therapeutic properties. pensoft.net

For antifungal and anti-oomycete activity, modifications to the core structure have yielded compounds with enhanced efficacy. In one study, novel 1,2,4-triazole derivatives containing carboxamide fragments were designed based on the commercial fungicide mefentrifluconazole. mdpi.com The introduction of different substituents on the benzamide moiety led to significant variations in activity against various plant pathogens. For example, compound 6h showed superior activity against Thanatephorus cucumeris compared to mefentrifluconazole, while compound 5j displayed outstanding activity against Phytophthora capsici, an oomycete against which mefentrifluconazole is less effective. mdpi.com This highlights how substituent changes can broaden the biological spectrum of 1,2,4-triazole compounds.

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Analogs

Compound Target Pathogen EC50 (µg/mL) Reference
6h Thanatephorus cucumeris 13.095 mdpi.com
5j Phytophthora capsici 17.362 mdpi.com
Mefentrifluconazole Thanatephorus cucumeris 39.516 mdpi.com
Mefentrifluconazole Phytophthora capsici 75.433 mdpi.com
5a4 Sclerotinia sclerotiorum 1.59 nih.gov
5a4 Phytophthora infestans 0.46 nih.gov
5a4 Rhizoctonia solani 0.27 nih.gov
5b2 Sclerotinia sclerotiorum 0.12 nih.gov

Similarly, research into 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridinyl moiety revealed that halogen substituents on the phenoxy ring are crucial for broad-spectrum antifungal activity. nih.gov Specifically, compound 5a4 , which features a 4-bromo-2-chlorophenoxy group, exhibited potent activity against multiple phytopathogens. nih.gov

In the context of anti-inflammatory activity, the position and type of substituent also play a critical role. Studies on 1,2,4-triazole derivatives containing a propionic acid moiety showed that the presence of 2-pyridyl substituents increased the inhibition of tumor necrosis factor-alpha (TNF-α). nih.gov The structure-activity relationship analysis revealed that electron-withdrawing groups, such as chlorine atoms, are important for enhancing biological activity. researchgate.net

Pharmacophore Mapping and Rational Design Principles

The rational design of potent 1,2,4-triazole analogs relies on understanding their pharmacophore, which is the specific spatial arrangement of molecular features necessary to interact with a biological target. openmedicinalchemistryjournal.com For the widely studied antifungal triazoles, the primary target is the cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.govnih.gov

The key pharmacophoric features for CYP51 inhibition include:

A heterocyclic nitrogen atom (N4 of the triazole ring) that coordinates with the heme iron atom in the active site of the enzyme. nih.gov

A hydrophobic region that interacts with lipophilic pockets within the enzyme's binding site. nih.gov

A hydrogen-bonding region that forms hydrophilic interactions. nih.gov

Molecular docking studies are instrumental in refining these pharmacophore models. For instance, docking of highly active compounds 5j and 6h into the CYP51 active site showed a stronger binding affinity compared to the parent compound, mefentrifluconazole, corroborating their enhanced biological activity. mdpi.com Similarly, docking studies of compounds 5a4 and 5b2 revealed possible binding modes with CYP51, providing a structural basis for their fungicidal effects. nih.gov

The active substructure splicing strategy is a significant approach in the rational design of new derivatives. mdpi.com This involves combining the core 1,2,4-triazole scaffold with other known bioactive fragments. mdpi.commdpi.com For example, new derivatives have been created by incorporating amino acid fragments or carboxamide groups into a mefentrifluconazole-based structure, leading to compounds with broad-spectrum and enhanced antifungal activities. mdpi.commdpi.com Reverse pharmacophore mapping can also be employed to predict potential biological targets for novel triazole compounds, guiding further development for various applications, including as anticancer or antibacterial agents. openmedicinalchemistryjournal.com

Research into Potential Agrochemical Applications

Derivatives of 1,2,4-triazole are extensively used in agriculture as systemic fungicides with a broad spectrum of activity against plant pathogens. multichemindia.comrjptonline.orgresearchgate.net They are a critical component of modern crop protection, valued for their high selectivity and low dosage requirements, which reduces their environmental impact. nih.gov

The primary agrochemical application of 1,2,4-triazoles is as fungicides. multichemindia.comarkema.com Compounds like tebuconazole and propiconazole are systemic fungicides that protect crops by inhibiting the synthesis of ergosterol, which is crucial for the development of fungal cell membranes. multichemindia.com Research continues to yield new triazole-based fungicides with improved properties. A series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety showed significant antifungal activities against various Botrytis cinerea strains, which cause grey mold disease in many crops. frontiersin.org Another study synthesized 1,2,4-triazole derivatives containing a cyclopropane moiety, with several compounds exhibiting fungicidal activity superior to commercial fungicides against six different test fungi. benthamdirect.com

Beyond fungicidal action, certain 1,2,4-triazole derivatives exhibit other valuable agrochemical properties. They have been investigated and used as:

Herbicides rjptonline.org

Insecticides rjptonline.org

Plant Growth Regulators (PGRs) multichemindia.comrjptonline.org

As PGRs, triazole compounds can influence plant development to improve crop yield, regulate flowering and fruiting, and enhance resistance to environmental stresses. multichemindia.com The versatility of the 1,2,4-triazole scaffold continues to make it a promising platform for the discovery of novel agrochemicals to ensure food security and sustainable agricultural development. rjptonline.orgfrontiersin.org

Coordination Chemistry and Metal Complexation Research Involving the Triazole Scaffold

Synthesis and Characterization of Metal Complexes with 1,2,4-Triazole (B32235) Ligands

The synthesis of metal complexes using 1,2,4-triazole-based ligands, including derivatives like 1-(3-Bromobenzyl)-1H-1,2,4-triazole, typically involves the reaction of the triazole ligand with a suitable metal salt in a solvent. ejtas.comnih.gov The choice of metal salt, solvent, and reaction conditions such as temperature and stoichiometry plays a crucial role in determining the final structure and dimensionality of the resulting coordination compound. mdpi.com Common transition metals employed include cobalt(II), nickel(II), copper(II), and zinc(II), which readily coordinate with the nitrogen donors of the triazole ring. nih.govresearchgate.net

The characterization of these newly synthesized complexes is a critical step to confirm their structure and properties. A suite of analytical techniques is employed for this purpose. Elemental analysis (C, H, N) is used to determine the empirical formula, while techniques like Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry provide insights into the ligand's coordination to the metal center. ejtas.comrdd.edu.iq

Table 1: Common Techniques for Characterization of Triazole-Metal Complexes

TechniqueInformation Provided
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms the coordination of the triazole ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR are used to study the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the triazole protons and carbons upon complexation provide evidence of coordination. nih.govnih.gov
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex and helps in determining the coordination geometry around the metal ion. nih.gov
Mass Spectrometry Confirms the molecular weight and fragmentation pattern of the complexes. mdpi.com
Magnetic Susceptibility Measurements Determines the magnetic properties of paramagnetic complexes, providing information about the oxidation state and spin state of the metal center. nih.gov

The 1,2,4-triazole ring is a versatile ligand capable of adopting several coordination modes. It can act as a monodentate ligand, coordinating to a single metal center typically through its N4 atom. More significantly, it can function as a bridging ligand, linking two or more metal centers to form dinuclear, polynuclear, or extended one-, two-, or three-dimensional structures known as coordination polymers or metal-organic frameworks (MOFs). scispace.comresearchgate.net The bridging typically occurs via the N1 and N2 atoms of the triazole ring. scispace.com

Spectroscopic and crystallographic studies are indispensable for the unambiguous elucidation of the structures of metal complexes derived from 1,2,4-triazole ligands. Single-crystal X-ray diffraction stands as the most definitive method, providing precise details of the molecular structure. For example, a crystallographic study of a copper(II) complex with a substituted 1,2,3-triazole ligand revealed a square-planar geometry, with the copper center coordinated to two triazole ligands and two chloride anions. nih.gov Such studies confirm the coordination of the triazole nitrogen to the metal and detail the bond lengths and angles, defining the coordination sphere. nih.govnih.gov

In FT-IR spectroscopy, the coordination of the triazole ring to a metal ion is typically evidenced by a shift of the ν(C=N) and ν(N-N) stretching bands to higher or lower frequencies compared to the free ligand. nih.gov 1H NMR spectra of diamagnetic complexes show shifts in the signals of the triazole ring protons upon coordination, indicating a change in their electronic environment. nih.govnih.gov These spectroscopic data, in conjunction with crystallographic analysis, provide a comprehensive understanding of the complex's structure both in the solid state and in solution.

Research into Catalytic Applications of Triazole-Metal Complexes

The unique electronic and steric properties of 1,2,4-triazole ligands make their metal complexes promising candidates for catalysis. nottingham.ac.uk The triazole moiety can effectively stabilize the metal center in various oxidation states and influence its reactivity and selectivity. The ability to tune the ligand's structure, for instance by introducing substituents like the 3-bromobenzyl group, allows for the fine-tuning of the catalyst's performance for specific organic transformations. nottingham.ac.ukresearchgate.net

Metal complexes incorporating triazole ligands have been evaluated as catalysts in a variety of important organic reactions. These include oxidation reactions, C-C bond-forming reactions, and cycloadditions. mdpi.comrsc.org For example, copper(II) complexes with a 1,2,4-triazole derivative have been shown to selectively catalyze the oxidation of styrene (B11656) to benzaldehyde. rsc.org In another study, zinc-based complexes with a triazole-bispidine ligand demonstrated excellent catalytic activity in the Henry reaction, a classic C-C bond-forming process. mdpi.com The catalytic efficiency is typically assessed by measuring reaction yields, conversion rates, and turnover numbers under various conditions.

Table 2: Examples of Catalytic Applications of Triazole-Metal Complexes

Metal Complex SystemOrganic TransformationReference
Copper(II)-1,2,4-triazoleOxidation of styrene to benzaldehyde rsc.org
Zinc(II)-1,2,3-triazoleHenry reaction (C-C bond formation) mdpi.com
Manganese(I)-1,2,3-triazoleSynthesis of benzimidazoles and N-alkylated derivatives acs.org
Copper(I)Copper-catalyzed azide-alkyne cycloaddition (CuAAC) nih.gov

Exploration of Materials Science Applications of Coordination Polymers

Coordination polymers, particularly Metal-Organic Frameworks (MOFs), constructed from triazole-based ligands and metal ions have attracted significant attention in materials science. tennessee.edumdpi.com The ability of 1,2,4-triazole ligands to bridge metal centers in various ways allows for the rational design of porous materials with tailored properties. scispace.comresearchgate.net These materials combine the processability of organic molecules with the functionality of inorganic components.

The resulting coordination polymers exhibit a range of interesting properties and potential applications, including gas storage and separation, magnetism, and luminescence. mdpi.com The electron-deficient nature of the 1,2,4-triazole ring can impart useful electron-transport and hole-blocking properties to materials, making them suitable for applications in electronic devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The specific structure and properties of these materials are highly dependent on the triazole ligand, the metal ion, and the synthesis conditions, highlighting the versatility of this class of compounds in the development of advanced functional materials. tennessee.edumdpi.com

Research into Optical and Electronic Properties

While specific experimental data on the optical and electronic properties of metal complexes formed directly with this compound are limited in available literature, the extensive research on analogous 1,2,4-triazole derivatives provides a strong basis for understanding their potential behavior. The coordination of a 1,2,4-triazole ligand to a transition metal center, such as Co(II), Ni(II), Cu(II), or Zn(II), typically results in the formation of colored complexes, which is indicative of electronic transitions in the visible region of the electromagnetic spectrum.

These electronic transitions, often characterized as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), are fundamental to the optical properties of the complexes. The energy required for these transitions, and thus the color of the complex, is highly dependent on the electronic nature of the substituents on the triazole ligand.

Computational studies, such as those using Density Functional Theory (DFT), are valuable tools for predicting the electronic structure of such molecules. For example, a study on a related compound containing a 3-bromophenyl group attached to a 1,2,4-triazole core calculated a HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap of 4.618 eV for one of its derivatives, providing insight into its electronic stability and potential reactivity.

The following table summarizes key optical data from related, structurally similar triazole derivatives, offering a glimpse into the characteristics that could be anticipated for complexes of this compound.

CompoundAbsorption Max (λmax) (nm)Reference
4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole351
4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole297
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide297
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide296

Supramolecular Architectures and Self-Assembly

The assembly of individual molecules into ordered, three-dimensional structures is dictated by a subtle balance of non-covalent intermolecular forces. In the case of this compound, the molecular structure is endowed with several features that can direct its self-assembly into complex supramolecular architectures.

A primary interaction is hydrogen bonding. The N-H proton of the 1H-1,2,4-triazole ring is a hydrogen bond donor, which can readily interact with the lone pairs on the nitrogen atoms of neighboring triazole rings to form robust one-dimensional chains or more intricate two- or three-dimensional networks.

Of particular significance for this molecule is the potential for halogen bonding. The bromine atom on the benzyl (B1604629) group, being an electrophilic region, can act as a halogen bond donor, forming directional interactions with electron-rich atoms, most notably the nitrogen atoms of the triazole ring. Halogen bonding is an increasingly exploited tool in crystal engineering for the rational design of solid-state materials with predictable structures and properties.

Hirshfeld surface analysis performed on analogous molecules, such as 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, has quantified the contributions of various intermolecular contacts, highlighting the importance of C-H···π and other weak interactions in defining the supramolecular framework. It is reasonable to expect that similar C-H···π interactions, involving hydrogen atoms from the benzyl and triazole moieties and the π-faces of the aromatic rings, contribute to the structural cohesion of this compound.

The collective action of these non-covalent forces—hydrogen bonding, π-π stacking, halogen bonding, and C-H···π interactions—determines the ultimate supramolecular structure, which in turn influences the macroscopic properties of the material.

The principal intermolecular interactions anticipated to direct the self-assembly of this compound are outlined in the table below.

Interaction TypeDonorAcceptorPotential Role in Supramolecular Assembly
Hydrogen Bonding Triazole N-HNitrogen atom of an adjacent triazole ringFormation of primary structural motifs like chains and sheets.
π-π Stacking Benzyl ring, Triazole ringBenzyl ring, Triazole ringStabilizes the crystal lattice through aromatic ring association.
Halogen Bonding C-Br of the bromobenzyl groupNitrogen atom of the triazole ring, π-systemsProvides directional control over the molecular packing.
C-H···π Interactions C-H bonds of the benzyl and triazole groupsπ-systems of the benzyl or triazole ringsContributes to the overall stability of the three-dimensional architecture.

Emerging Research Directions and Future Perspectives in Triazole Chemistry

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing small-molecule drug discovery, and the 1,2,4-triazole (B32235) scaffold is a prime candidate for these computational approaches. youtube.com Quantitative Structure-Activity Relationship (QSAR) modeling, a key computational tool, is extensively used to correlate the molecular structures of triazole derivatives with their biological activities. rsc.org

Recent studies have successfully developed 2D and 3D-QSAR models for various 1,2,4-triazole derivatives to predict their efficacy as anticancer, antimicrobial, and antidiabetic agents. rsc.orgkashanu.ac.irnih.govscispace.com For instance, a QSAR study on 1,2,4-triazolone derivatives as α-glucosidase inhibitors identified key quantum chemical descriptors responsible for their antidiabetic activity, achieving a strong correlation between predicted and experimental results. rsc.org Similarly, another study on substituted 1,2,4-triazoles as anticancer agents yielded a statistically significant 3D-QSAR model with a squared correlation coefficient (r²) of 0.8713, indicating a robust relationship between the compounds' structure and their biological function. nih.gov

For a compound like 1-(3-Bromobenzyl)-1H-1,2,4-triazole, AI and ML can be leveraged to:

Predict Biological Activity: Screen virtual libraries of related structures to identify derivatives with enhanced potency against specific targets.

Optimize Pharmacokinetics: Develop models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, thereby improving the drug-likeness of lead compounds. johnshopkins.edu

Elucidate Mechanisms of Action: Use molecular docking and simulation to understand how the bromobenzyl and triazole moieties interact with biological targets at the atomic level. bohrium.com

These in silico methods accelerate the design-synthesis-testing cycle, reducing costs and enabling the exploration of a vast chemical space to identify novel therapeutic candidates. nih.govscispace.com

Flow Chemistry and Automated Synthesis for High-Throughput Derivatization

The synthesis of diverse chemical libraries is crucial for drug discovery and materials science. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods for the derivatization of 1,2,4-triazoles. rsc.org These technologies provide enhanced reaction control, improved safety, and the potential for rapid scale-up and library generation. rsc.orgnih.gov

Continuous-flow processing has been successfully applied to the synthesis of various triazole-based structures. rsc.org For example, an efficient solution-phase synthesis of a 1H-1,2,4-triazole library was developed using a combination of microwave-assisted organic synthesis (MAOS) and a continuous-flow microfluidic reactor. nih.gov This approach facilitated the rapid synthesis of diverse analogs starting from 3,5-dibromo-1H-1,2,4-triazole. nih.gov Another study demonstrated a continuous-flow process for producing 3-(Mesitylthio)-1H-1,2,4-triazole, an intermediate for the herbicide cafenstrole, achieving a high yield and a productivity of 344 g/h. thieme-connect.com

For this compound, these advanced synthetic methods could enable:

Rapid Derivatization: Automated platforms could quickly generate a library of analogs by modifying the benzyl (B1604629) ring or substituting the bromine atom, allowing for extensive structure-activity relationship (SAR) studies.

High-Throughput Screening: The integration of flow synthesis with high-throughput screening (HTS) techniques can accelerate the discovery of new bioactive compounds or functional materials. nih.govnih.gov

Process Optimization: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.net

The adoption of these technologies is poised to accelerate the exploration of the chemical space around the this compound core, facilitating the discovery of new applications.

Advanced Materials Science Applications Beyond Coordination Polymers

While triazoles are well-known for their role as ligands in coordination polymers and metal-organic frameworks (MOFs), their metal-free derivatives are emerging as promising candidates for advanced materials. researchgate.netresearchgate.net The electron-deficient nature of the 1,2,4-triazole ring imparts excellent electron-transport and hole-blocking properties, making these compounds suitable for applications in organic electronics. researchgate.netresearchgate.net

Metal-free 1,2,4-triazole derivatives have been successfully incorporated into:

Organic Light-Emitting Diodes (OLEDs): Used as host materials or electron-transporting layers, they have contributed to the fabrication of high-performance OLEDs. researchgate.net

Organic Photovoltaic Cells: Their electronic properties are beneficial for creating efficient charge separation and transport layers. researchgate.net

Data Storage Devices: Certain triazole-based materials have shown potential for use in memory devices. researchgate.net

The unique combination of the electron-deficient triazole ring and the functionalizable bromobenzyl group in this compound makes it an intriguing candidate for new materials. The bromine atom can serve as a handle for further chemical modification, such as cross-coupling reactions, to tune the electronic and photophysical properties of the molecule. This could lead to the development of novel sensors, optical waveguides, and other sophisticated materials. researchgate.netrsc.org

Exploration of Novel Biological Targets and Chemical Biology Tools

The 1,2,4-triazole scaffold is present in numerous clinically approved drugs with a wide range of biological activities, including antifungal, anticancer, and antiviral effects. frontiersin.orgnih.govnih.gov Future research will focus on exploring novel biological targets for triazole derivatives and developing them as chemical biology tools to probe complex biological processes.

Recent studies have identified new therapeutic targets for 1,2,4-triazoles:

MmpL3 Inhibitors: Novel 1,2,4-triazole derivatives have been designed as potent antitubercular agents that target the mycobacterial membrane protein large 3 (MmpL3), which is essential for mycolic acid biosynthesis. johnshopkins.edu

Ferroptosis Inhibitors: A recent phenotypic screen identified 1,2,4-triazole derivatives as novel inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases. nih.gov One lead compound, NY-26, was shown to inhibit ferroptosis through its radical-trapping antioxidant capacity. nih.gov

Enzyme Inhibitors: Triazole derivatives are being investigated as inhibitors for a wide range of enzymes, including topoisomerase, aromatase, and various kinases, highlighting their potential in cancer therapy. nih.govbohrium.com

The compound this compound could be a valuable starting point for developing probes for "click chemistry" or for creating targeted therapies. The bromophenyl moiety, for example, can participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design. nih.gov By exploring its interactions with new biological targets, researchers may uncover novel therapeutic applications for this class of compounds.

Interdisciplinary Research with Nanotechnology and Supramolecular Chemistry

The convergence of triazole chemistry with nanotechnology and supramolecular chemistry is opening up new frontiers in materials science and medicine. The ability of the triazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent building block for creating complex, self-assembled structures. nih.govnih.gov

Emerging interdisciplinary applications include:

Functionalized Nanoparticles: 1,2,4-triazole derivatives can be used to functionalize magnetic nanoparticles (MNPs), creating novel catalytic systems. For example, a 1H-1,2,4-triazole-3-thiol-functionalized Fe3O4@SiO2 magnetic nano-catalyst has been developed for the efficient synthesis of other complex heterocyclic compounds. researchgate.net

Supramolecular Assemblies: Triazolium macrocycles, derived from 1,2,3-triazoles, are being used as receptors for anion recognition, as components of molecular machines like catenanes and rotaxanes, and as molecular reactors. nih.gov The principles of supramolecular chemistry can be extended to 1,2,4-triazole systems.

Drug Delivery Systems: The unique binding properties of triazoles can be exploited to design smart drug delivery systems that respond to specific stimuli, such as pH changes or the presence of certain biomolecules. nih.gov

For this compound, these interdisciplinary avenues offer exciting possibilities. It could be anchored to nanoparticles to create targeted drug delivery vehicles or used as a component in the self-assembly of novel supramolecular materials with unique optical or electronic properties. The exploration of these synergistic interactions will undoubtedly lead to innovative technologies with far-reaching impact.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Bromobenzyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A one-pot synthesis using NaOH as a base under reflux conditions is reported for 1,2,4-triazole derivatives, achieving good yields (~70–85%) . Microwave irradiation can accelerate reactions and improve regioselectivity, as demonstrated in analogous triazole syntheses . Optimization involves adjusting solvent polarity, temperature, and stoichiometry of reactants (e.g., bromobenzyl halide and triazole precursors).

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : FT-IR and NMR (¹H/¹³C) are critical for confirming functional groups and substitution patterns. For example, the bromobenzyl group’s aromatic protons appear as distinct multiplets in ¹H NMR .
  • Computational : Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level predicts molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps), which correlate well with experimental data .

Q. How can solvatochromic analysis elucidate the electronic properties of this compound?

  • Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, ethanol) reveals shifts in absorption maxima (λmax), indicating intramolecular charge transfer. Correlations with solvent parameters (e.g., Reichardt’s ET(30)) quantify polarity effects on electronic transitions .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models predict the biological activity of this compound derivatives?

  • Methodological Answer : QSAR models use descriptors like logP, molar refractivity, and electrostatic potential maps to predict antifungal or antibacterial activity. For example, Aggarwal et al. (2011) correlated triazole substituents with antimicrobial efficacy using multiple linear regression and cross-validation . Machine learning algorithms (e.g., Random Forest) can enhance predictive accuracy for novel derivatives.

Q. What strategies resolve contradictions in reported biological activity data for structurally similar triazoles?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., microbial strains, incubation times). Meta-analyses of IC50 values across studies, combined with molecular docking to validate target interactions (e.g., fungal CYP51 for antifungals), can clarify structure-activity trends . Standardized protocols for minimum inhibitory concentration (MIC) assays are recommended.

Q. How do molecular docking studies inform the design of this compound-based TYK2 inhibitors?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) model interactions between the triazole’s bromobenzyl group and TYK2’s JH2 domain. Key residues (e.g., Val984, Leu942) form hydrophobic contacts, while the triazole ring may participate in π-π stacking. Binding affinity scores (ΔG) guide optimization of substituents for improved selectivity .

Q. What experimental and computational approaches address discrepancies between predicted and observed physicochemical properties?

  • Methodological Answer : Discrepancies in logP or solubility often stem from inadequate force fields in simulations. Hybrid methods, such as COSMO-RS for solvation free energy calculations, improve agreement with experimental HPLC-derived logP values . Validation via differential scanning calorimetry (DSC) can resolve melting point inconsistencies.

Q. Which unexplored derivatives of this compound show promise for anticancer applications?

  • Methodological Answer : Derivatives with electron-withdrawing groups (e.g., -NO2, -CF3) at the triazole’s 3-position or methoxy-substituted benzyl groups are understudied. In silico screening against kinase targets (e.g., EGFR) using Schrödinger’s Glide can prioritize candidates for synthesis and in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.